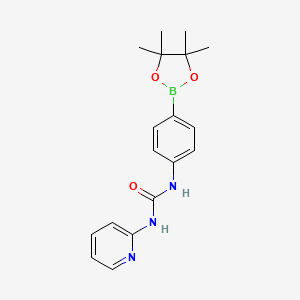

1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC13793525

Molecular Formula: C18H22BN3O3

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22BN3O3 |

|---|---|

| Molecular Weight | 339.2 g/mol |

| IUPAC Name | 1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Standard InChI | InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-10-14(11-9-13)21-16(23)22-15-7-5-6-12-20-15/h5-12H,1-4H3,(H2,20,21,22,23) |

| Standard InChI Key | IOLLFIUTILAPED-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features:

-

Pyridin-2-yl group: A six-membered aromatic ring with a nitrogen atom at the 2-position, contributing to hydrogen bonding and metal coordination capabilities .

-

Urea linker: Connects the pyridine and phenyl rings, providing rigidity and potential for hydrogen bond donor-acceptor interactions .

-

Pinacol boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂BN₃O₃ |

| Molecular Weight | 339.2 g/mol |

| IUPAC Name | 1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3 |

| Solubility | Soluble in DMF, DMSO; limited in water |

| Storage Conditions | 2–8°C, protected from light |

Synthesis and Optimization

General Synthetic Routes

The compound is typically synthesized via sequential functionalization:

Urea Linkage Formation

The urea bridge is constructed via reaction of aryl isocyanates with aminopyridines. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with pyridin-2-yl isocyanate in dichloromethane at room temperature .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boronation | B₂pin₂, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 90°C | 75–85% |

| Urea Coupling | Pyridin-2-yl isocyanate, DCM, RT, 12 h | 60–70% |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group facilitates C–C bond formation with aryl halides under Pd catalysis. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields biaryl derivatives .

Electrochemical Reductive Coupling

Recent advances demonstrate electrochemical reduction of diaryl ureas to biaryls. Applying −6 mA in DMF with LiCl and TBABr as electrolytes achieves 86% yield of biphenyl products, avoiding stoichiometric metal reductants .

| Compound | A549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |

|---|---|---|

| Target Compound | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib (Control) | 2.12 ± 0.18 | 2.25 ± 0.71 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume